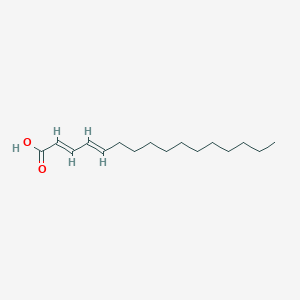

Hexadecadienoic acid

Description

Hexadecadienoic acid is a natural product found in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.

This compound is a polyunsaturated long-chain fatty acid with a 16-carbon backbone and exactly two double bonds.

Properties

Molecular Formula |

C16H28O2 |

|---|---|

Molecular Weight |

252.39 g/mol |

IUPAC Name |

(2E,4E)-hexadeca-2,4-dienoic acid |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h12-15H,2-11H2,1H3,(H,17,18)/b13-12+,15-14+ |

InChI Key |

OOJGMLFHAQOYIL-SQIWNDBBSA-N |

Isomeric SMILES |

CCCCCCCCCCC/C=C/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC=CC=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Hexadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecadienoic acid (C16H28O2) is a polyunsaturated fatty acid containing a 16-carbon backbone with two double bonds. The location and stereochemistry (cis/trans) of these double bonds give rise to numerous isomers, each with potentially unique physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of various this compound isomers, detailed experimental protocols for their analysis, and insights into their biological significance.

Physicochemical Properties

The physicochemical properties of this compound isomers are crucial for understanding their behavior in biological and chemical systems. These properties are influenced by the position and configuration of the double bonds within the fatty acid chain. The following tables summarize key physicochemical data for several common isomers. It is important to note that while some experimental data is available, many values are predicted through computational models.

Table 1: General Physicochemical Properties of this compound Isomers

| Property | Value | Source |

| Molecular Formula | C16H28O2 | [1][2][3] |

| Molecular Weight | 252.39 g/mol | [1][3][4] |

| Physical State at Room Temperature | Solid or Liquid (Isomer Dependent) | [5] |

Table 2: Predicted Physicochemical Properties of Selected this compound Isomers

| Isomer | Boiling Point (°C at 760 mmHg) | Density (g/cm³) | pKa | Water Solubility (mg/L at 25°C) | LogP |

| 9,12-Hexadecadienoic acid | 345.4 | 0.919 | 4.78 | Not available | 5.5 |

| (7Z,10Z)-Hexadecadienoic acid | Not available | Not available | 4.96 | 0.67 | 6.23 |

| (7E,10E)-Hexadecadienoic acid | Not available | Not available | Not available | Not available | 5.5 |

Note: Most of the available data are predicted values and should be considered as estimates. Experimental data for these specific isomers are limited.

Experimental Protocols

Accurate characterization of this compound requires precise experimental methodologies. Below are detailed protocols for key analytical techniques used in the study of fatty acids.

Determination of Melting Point

The melting point of a fatty acid is a key indicator of its purity and structure.

Protocol: Capillary Melting Point Determination [6]

-

Sample Preparation: Ensure the fatty acid sample is dry and finely powdered.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the sample to collect a small amount of the solid. The packed sample height should be 2-3 mm.

-

Melting Point Apparatus: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample at a moderate rate until the temperature is about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of Solubility

The solubility of fatty acids in various solvents is critical for their extraction, purification, and formulation.

Protocol: General Solubility Test [7][8]

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, DMSO, hexane).

-

Sample Preparation: Weigh a small, precise amount of the this compound isomer.

-

Dissolution: Add a measured volume of the selected solvent to the fatty acid sample in a test tube or vial.

-

Observation: Vigorously shake the mixture and observe for dissolution at room temperature. If the sample does not dissolve, gentle heating can be applied. Note the temperature at which dissolution occurs.

-

Quantification (Optional): For quantitative solubility, prepare a saturated solution and determine the concentration of the dissolved fatty acid using techniques like GC-MS or HPLC. For solid fatty acids, this involves stirring an excess of the solid in the solvent at a constant temperature until equilibrium is reached, then analyzing the supernatant.[9]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids. Fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) prior to analysis.

Protocol: Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis [10][11]

-

Esterification:

-

Weigh approximately 100 mg of the oil or fat sample into a flask.

-

Add 5 mL of 0.5 M methanolic NaOH and reflux for 10 minutes.

-

Add 5 mL of Boron Trifluoride (BF3)-methanol solution and reflux for another 2 minutes.

-

Add 5 mL of n-heptane and reflux for 1 minute.

-

-

Extraction:

-

Cool the mixture and add saturated NaCl solution.

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Allow the layers to separate and collect the upper heptane (B126788) layer containing the FAMEs.

-

Wash the heptane layer with water and dry over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Injector: Set to a temperature of 250°C.

-

Column: Use a suitable capillary column for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).

-

Oven Program: A typical temperature program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C) to elute the FAMEs based on their boiling points and polarity.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. The mass spectra of the eluting compounds are compared to a library of known FAME spectra for identification.

-

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about fatty acids, including the position and geometry of double bonds.

Protocol: 1H NMR Analysis of Fatty Acids [12][13][14]

-

Sample Preparation: Dissolve 5-10 mg of the this compound isomer in a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

-

Spectral Analysis:

-

Chemical Shifts: Analyze the chemical shifts of the protons. Olefinic protons (-CH=CH-) typically resonate in the range of 5.3-5.4 ppm. Protons adjacent to the carboxyl group (-CH2-COOH) appear around 2.3 ppm. The terminal methyl group (-CH3) protons are found around 0.9 ppm.

-

Integration: The integral of the signals can be used to determine the relative number of protons of each type, confirming the fatty acid structure.

-

Coupling Constants: The coupling constants between olefinic protons can help determine the cis or trans geometry of the double bonds.

-

Biological Signaling Pathways

Hexadecadienoic acids, as polyunsaturated fatty acids, are involved in various biological processes. They can serve as precursors for signaling molecules and can directly interact with nuclear receptors to regulate gene expression.

Lipoxygenase (LOX) Pathway

The lipoxygenase pathway is a major route for the metabolism of polyunsaturated fatty acids, leading to the production of a variety of bioactive lipid mediators.

Caption: Lipoxygenase pathway for this compound metabolism.

This pathway begins with the oxidation of a this compound by a lipoxygenase (LOX) enzyme to form a hydroperoxy-hexadecadienoic acid (HPEDE).[15][16] HPEDEs are unstable and can be further converted to more stable hydroxy-hexadecadienoic acids (HEDEs) by glutathione peroxidase or serve as precursors for other bioactive molecules.[15]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Fatty acids, including this compound, can act as natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[14]

Caption: General mechanism of PPAR activation by a fatty acid ligand.

Upon entering the cell, this compound can bind to and activate a PPAR. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[14]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized protocols for its analysis and a summary of its involvement in key biological signaling pathways. A comprehensive understanding of these characteristics is essential for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the roles of these fatty acids in health and disease. Further research is warranted to obtain more extensive experimental data on the various isomers of this compound to fully elucidate their structure-function relationships.

References

- 1. 9,12-Hexadecadienoic acid | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7,10-Hexadecadienoic acid | C16H28O2 | CID 13932171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. 9,12-Hexadecadienoic acid|lookchem [lookchem.com]

- 5. 7Z,10Z-Hexadecadienoic acid | C16H28O2 | CID 13932172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. 9,12-Octadecadienoic acid (Z,Z)- [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. 9,12-Octadecadienoic acid (Z,Z)- [webbook.nist.gov]

- 10. Hexadecanoid pathway in plants: Lipoxygenase dioxygenation of (7Z,10Z,13Z)-hexadecatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CAS 2936-83-6: (7E,10E)-hexadeca-7,10-dienoic acid [cymitquimica.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cusabio.com [cusabio.com]

- 16. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Hexadecadienoic Acid in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecadienoic acid, a sixteen-carbon fatty acid with two double bonds (C16:2), is a component of the lipidome in various bacterial species. Its biosynthesis is critical for maintaining cell membrane fluidity and function, particularly in response to environmental stressors. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to this compound in bacteria, focusing on the core enzymatic reactions, regulatory mechanisms, and relevant experimental methodologies. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and manipulate bacterial lipid metabolism.

Introduction

Bacterial fatty acid synthesis is a vital metabolic process that provides the building blocks for cell membranes and signaling molecules. The composition of these fatty acids, including the degree of unsaturation, is tightly regulated to ensure membrane integrity and fluidity. This compound (C16:2) is a di-unsaturated fatty acid found in the phospholipids (B1166683) of some bacteria. Its presence can significantly influence the physical properties of the cell membrane. The biosynthesis of this compound in bacteria can occur through two primary routes: the modification of existing monounsaturated fatty acids by desaturases or through a specialized de novo synthesis pathway mediated by polyunsaturated fatty acid (PUFA) synthases.[1][2] Understanding these pathways is crucial for developing novel antimicrobial agents that target fatty acid metabolism and for engineering bacteria for the production of valuable oleochemicals.

Biosynthetic Pathways of this compound

Bacteria primarily utilize two distinct pathways for the synthesis of unsaturated fatty acids: an oxygen-independent (anaerobic) pathway and an oxygen-dependent (aerobic) pathway. The formation of this compound can be conceptualized as an extension of these fundamental processes.

Pathway 1: Desaturation of Palmitoleate (B1233929) (C16:1)

The more common route to di-unsaturated fatty acids in many organisms involves the further desaturation of a monounsaturated fatty acid precursor. In this pathway, palmitoleate (C16:1), a product of the conventional Type II Fatty Acid Synthase (FASII) pathway, serves as the substrate for a second desaturation event.

The initial synthesis of palmitoleate (cis-Δ⁹-hexadecenoic acid) in bacteria like Escherichia coli is a well-characterized process involving the FabA and FabB enzymes.[3][4] FabA, a bifunctional β-hydroxydecanoyl-ACP dehydratase/isomerase, introduces a cis double bond at the C10 stage of fatty acid elongation.[3] The resulting cis-3-decenoyl-ACP is then elongated by FabB, a β-ketoacyl-ACP synthase I, and subsequent cycles of the FASII pathway to yield palmitoleoyl-ACP.[4][5]

The conversion of palmitoleoyl-ACP or a phospholipid-bound palmitoleate to hexadecadienoyl-ACP is catalyzed by a fatty acid desaturase. These enzymes introduce a second double bond into the acyl chain.[6][7] Bacterial desaturases are often membrane-bound, non-heme iron-containing enzymes that utilize molecular oxygen and a reducing equivalent (typically NADH or NADPH) to create a double bond at a specific position.[6][8] The precise location of the second double bond can vary between bacterial species depending on the regioselectivity of the specific desaturase.

Pathway 2: De Novo Synthesis via Polyunsaturated Fatty Acid (PUFA) Synthase

A number of marine bacteria have been found to synthesize polyunsaturated fatty acids, including long-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), through a large, multi-domain enzyme complex known as PUFA synthase.[1][9] This pathway is distinct from the dissociative FASII system and is more analogous to polyketide synthesis. It operates independently of oxygen and does not require soluble acyl carrier proteins (ACPs).[9]

The PUFA synthase complex contains all the necessary catalytic domains, including ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, to iteratively build a long, polyunsaturated acyl chain from malonyl-CoA.[4] The introduction of double bonds is an integral part of the elongation cycle. Some studies have indicated that a C16:4 fatty acid can be an intermediate in the synthesis of longer PUFAs, suggesting that a C16:2 fatty acid could be a product or an intermediate of this pathway in some bacteria.[2]

Quantitative Data

The fatty acid composition of bacteria can vary significantly depending on the species and growth conditions. The following table summarizes the typical fatty acid profiles of several well-characterized bacterial strains. While specific quantification of this compound is not always reported, the presence of other unsaturated fatty acids provides a context for its potential synthesis.

Table 1: Fatty Acid Composition of Selected Bacterial Strains

| Fatty Acid | Escherichia coli K-12 (%) | Bacillus subtilis 168 (%) | Pseudomonas aeruginosa PAO1 (%) |

| Saturated | |||

| Myristic acid (14:0) | 2-6 | 1-5 | 2-8 |

| Palmitic acid (16:0) | 20-40 | 10-25 | 25-45 |

| Stearic acid (18:0) | 1-5 | < 2 | 2-10 |

| Unsaturated | |||

| Palmitoleic acid (16:1) | 15-30 | 5-15 | 10-25 |

| cis-Vaccenic acid (18:1) | 30-50 | < 5 | 20-40 |

| Branched-Chain | |||

| Iso-C15:0 | < 1 | 25-40 | < 1 |

| Anteiso-C15:0 | < 1 | 30-50 | < 1 |

| Iso-C17:0 | < 1 | 5-15 | < 1 |

| Anteiso-C17:0 | < 1 | 2-10 | < 1 |

Note: Values are approximate ranges compiled from multiple studies and can vary based on growth conditions such as temperature and media composition.[1]

Table 2: Kinetic Parameters of E. coli Fatty Acid Synthase (FASII) Components (In Vitro Reconstituted System)

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) |

| FabH | Acetyl-CoA | ~10 | ~5 |

| FabH | Malonyl-ACP | ~5 | ~5 |

| FabG | Acetoacetyl-ACP | ~20 | ~100 |

| FabA | β-Hydroxydecanoyl-ACP | Not Reported | Not Reported |

| FabB | Malonyl-ACP | ~8 | ~10 |

| FabI | trans-2-Enoyl-ACP | ~15 | ~50 |

Note: These values are approximations derived from in vitro studies of the reconstituted E. coli FASII system and may not reflect in vivo kinetics.[10][11] Specific kinetic data for the synthesis of this compound is limited.

Experimental Protocols

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation

This protocol describes a standard method for extracting total lipids from bacterial cells and converting the fatty acids into volatile methyl esters for GC-MS analysis.[12][13]

Materials:

-

Bacterial cell pellet

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

BF₃-methanol solution (14% w/v) or 0.5 M Sodium Methoxide (B1231860) in Methanol

-

Saturated NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

Cell Harvesting: Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the cell pellet once with 0.9% NaCl solution and re-centrifuge.

-

Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in 0.8 mL of 0.9% NaCl in a glass centrifuge tube. b. Add 2 mL of methanol and 1 mL of chloroform. Vortex vigorously for 2 minutes. c. Add an additional 1 mL of chloroform and vortex for 30 seconds. d. Add 1 mL of 0.9% NaCl solution and vortex for 30 seconds. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube. g. Dry the lipid extract under a gentle stream of nitrogen or in a vacuum concentrator.

-

Transesterification to FAMEs: a. To the dried lipid extract, add 2 mL of 0.5 M sodium methoxide in methanol. b. Tightly cap the tube and heat at 50°C for 10 minutes. c. Cool the tube to room temperature. Add 2 mL of saturated NaCl solution and 2 mL of hexane. d. Vortex vigorously for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases. e. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

In Vitro Assay for Fatty Acid Desaturase Activity

This protocol provides a general framework for assaying the activity of a putative fatty acid desaturase. It involves heterologous expression and purification of the enzyme, followed by an in vitro reaction with a suitable substrate.

Materials:

-

Expression vector (e.g., pET series) containing the desaturase gene

-

E. coli expression strain (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT)

-

Lysozyme, DNase I

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Palmitoleoyl-CoA or other suitable C16:1 substrate

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 2 mM NADH or NADPH)

-

FAME preparation reagents (see Protocol 4.1)

-

GC-MS for product analysis

Procedure:

-

Heterologous Expression and Purification: a. Transform the expression vector into the E. coli expression strain.[14] b. Grow the culture in LB medium to an OD₆₀₀ of 0.6-0.8 at 37°C. c. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight. d. Harvest the cells by centrifugation and resuspend in lysis buffer. e. Lyse the cells by sonication or high-pressure homogenization. f. Clarify the lysate by centrifugation and purify the desaturase enzyme using affinity chromatography according to the manufacturer's instructions. g. Dialyze the purified enzyme against a suitable storage buffer.

-

In Vitro Desaturase Assay: a. Set up the reaction mixture in a microcentrifuge tube: 100 µL of reaction buffer, 1-5 µg of purified desaturase, and 50 µM palmitoleoyl-CoA. b. Initiate the reaction by adding NADH or NADPH to a final concentration of 1 mM. c. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours. d. Stop the reaction by adding 1 mL of chloroform:methanol (2:1, v/v). e. Extract the lipids and prepare FAMEs as described in Protocol 4.1. f. Analyze the products by GC-MS to detect the formation of this compound methyl ester.

Conclusion

The biosynthesis of this compound in bacteria is a multifaceted process that can occur through the modification of existing fatty acids or via a specialized de novo synthesis pathway. The desaturation of palmitoleate represents a likely route in many bacteria, leveraging the products of the conserved FASII pathway. In contrast, the PUFA synthase pathway offers a more direct, albeit less common, mechanism for producing polyunsaturated fatty acids. A thorough understanding of these pathways, facilitated by the experimental protocols outlined in this guide, is essential for advancing our knowledge of bacterial lipid metabolism and for the development of novel biotechnological and therapeutic applications. Further research into the specific enzymes and regulatory networks governing this compound synthesis will undoubtedly uncover new targets for antimicrobial drug design and new strategies for metabolic engineering.

References

- 1. Bacterial Long-Chain Polyunsaturated Fatty Acids: Their Biosynthetic Genes, Functions, and Practical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ckisotopes.com [ckisotopes.com]

- 4. Frontiers | Deciphering and engineering the polyunsaturated fatty acid synthase pathway from eukaryotic microorganisms [frontiersin.org]

- 5. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of fatty acid desaturation: a mechanism conserved from bacteria to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aocs.org [aocs.org]

- 10. davidcwhite.org [davidcwhite.org]

- 11. Carbon–carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protein Expression and Purification [protocols.io]

Metabolic Fate of Hexadecadienoic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecadienoic acid (16:2) is a polyunsaturated fatty acid whose metabolic fate in mammals is of growing interest. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. It details the primary metabolic pathways, including β-oxidation, desaturation, and elongation, and presents available quantitative data on its metabolic products. Furthermore, this guide outlines detailed experimental protocols for the investigation of this compound metabolism and visualizes key pathways and workflows to facilitate a deeper understanding of its complex biological transformations.

Introduction

This compound (C16H26O2) is a 16-carbon fatty acid with two double bonds. The positions of these double bonds can vary, leading to different isomers, with 9,12-hexadecadienoic acid (16:2 n-4) being a notable example found in some natural sources like fish oils.[1] Understanding the metabolic fate of this compound is crucial for elucidating its physiological roles and potential as a biomarker or therapeutic agent. This document serves as a technical resource for professionals engaged in metabolic research and drug development, providing a detailed examination of the current knowledge on the metabolism of this unique fatty acid in mammalian systems.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption and Distribution

Dietary this compound, primarily in the form of triglycerides, undergoes hydrolysis in the gastrointestinal tract to free fatty acids and monoacylglycerols before absorption by enterocytes. Following absorption, it is re-esterified into triglycerides and incorporated into chylomicrons, which are then secreted into the lymphatic system and subsequently enter the bloodstream.

Once in circulation, this compound is distributed to various tissues. While specific quantitative data on the tissue distribution of this compound is limited, studies on other orally administered fatty acids, such as radiolabeled oleic and linoleic acids, show significant uptake and incorporation into the liver, adipose tissue, muscle, and heart.[2][3] It is expected that this compound follows a similar distribution pattern, with the liver being a central hub for its metabolism.

Metabolism

The metabolic fate of this compound in mammals involves several key pathways:

-

β-Oxidation: As with other fatty acids, this compound can be broken down through β-oxidation in both mitochondria and peroxisomes to generate acetyl-CoA for energy production.[4] The presence of double bonds requires additional enzymatic steps compared to the oxidation of saturated fatty acids.

-

Desaturation: this compound can be a substrate for fatty acid desaturases. Notably, 9,12-hexadecadienoic acid (16:2 n-4) can be desaturated by Δ6-desaturase to form 6,9,12-hexadecatrienoic acid (16:3 n-4).[1]

-

Elongation: Following desaturation or directly, this compound can be elongated by the addition of two-carbon units. For instance, 9,12-hexadecadienoic acid can be elongated to 11,14-octadecadienoic acid (18:2 n-4). The desaturation product, 16:3 n-4, can also be elongated to produce 8,11,14-octadecatrienoic acid (18:3 n-4).[1]

-

Incorporation into Complex Lipids: this compound and its metabolites are incorporated into various complex lipids, including phospholipids (B1166683) and triglycerides, within cellular membranes and lipid droplets.[1]

Excretion

The primary end products of complete this compound catabolism are carbon dioxide and water, which are excreted through respiration and urination. Any unmetabolized this compound or its metabolites may be excreted in small amounts in the feces.

Quantitative Data

Quantitative data specifically on the metabolic products of this compound in mammals is not extensively available in the literature. The following table summarizes the types of quantitative data that are typically generated in fatty acid metabolism studies and provides a framework for future investigations on this compound.

| Parameter | Description | Expected Outcome for this compound |

| Metabolite Profile | Identification and quantification of metabolic products in tissues and biofluids. | Detection of elongated (e.g., 18:2 n-4, 18:3 n-4) and desaturated (e.g., 16:3 n-4) fatty acids. Quantification of acetyl-CoA derived from β-oxidation. |

| Tissue Distribution | Measurement of the concentration of this compound and its metabolites in various tissues over time. | Higher concentrations are expected in the liver, adipose tissue, and heart shortly after administration, followed by a decline as it is metabolized. |

| Enzyme Kinetics | Determination of Michaelis-Menten constants (Km and Vmax) for enzymes involved in its metabolism. | Kinetic parameters for Δ6-desaturase with 9,12-hexadecadienoic acid as a substrate would indicate the efficiency of this metabolic step. |

| Incorporation into Lipids | Quantification of the amount of this compound incorporated into different lipid classes (e.g., phospholipids, triglycerides). | Measurement of the percentage of this compound and its metabolites in total fatty acids of specific lipid fractions. |

Signaling Pathways and Metabolic Workflows

The metabolism of this compound is integrated with the overall fatty acid metabolism of the cell. The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a general experimental workflow for studying its fate.

Caption: Metabolic pathways of 9,12-hexadecadienoic acid in mammals.

Caption: Generalized β-oxidation pathway for a polyunsaturated fatty acid.

Caption: Experimental workflow for studying this compound metabolism.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound metabolism. These protocols are based on established methods for fatty acid analysis and can be adapted for specific research questions.

In Vitro Metabolism in Cultured Hepatocytes

This protocol describes the investigation of this compound metabolism in a primary hepatocyte culture.

Materials:

-

Primary hepatocytes

-

Cell culture medium (e.g., Williams' Medium E)

-

Labeled this compound (e.g., [1-¹⁴C]9,12-hexadecadienoic acid) complexed to bovine serum albumin (BSA)

-

Solvents for lipid extraction (e.g., chloroform (B151607), methanol)

-

Internal standards for quantification (e.g., deuterated fatty acids)

-

Reagents for derivatization (e.g., BF₃-methanol or methanolic HCl)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cell Culture and Treatment:

-

Plate primary hepatocytes at a desired density and allow them to attach.

-

Prepare a stock solution of labeled this compound complexed to BSA.

-

Incubate the cells with the this compound-BSA complex in serum-free medium for various time points (e.g., 0, 1, 4, 24 hours).

-

-

Lipid Extraction:

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells in methanol (B129727) and transfer to a glass tube.

-

Perform a Bligh-Dyer extraction by adding chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Saponification and Derivatization:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Saponify the lipid residue by adding methanolic KOH and heating.

-

Acidify the mixture and extract the free fatty acids with hexane.

-

Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using BF₃-methanol or methanolic HCl.

-

-

GC-MS Analysis:

-

Analyze the FAMEs by GC-MS.

-

Identify and quantify the parent this compound and its metabolites (e.g., 16:3, 18:2, 18:3) based on their retention times and mass spectra compared to authentic standards.

-

Quantify the amount of each fatty acid relative to the internal standard.

-

In Vivo Tissue Distribution Study

This protocol outlines a method to determine the distribution of orally administered this compound in a rodent model.

Materials:

-

Rodent model (e.g., rats or mice)

-

Labeled this compound (e.g., [¹⁴C]9,12-hexadecadienoic acid) in an appropriate vehicle for oral gavage.

-

Scintillation counter

-

Equipment for tissue homogenization and lipid extraction.

Procedure:

-

Animal Dosing:

-

Administer a single oral dose of labeled this compound to the animals.

-

House the animals in metabolic cages to collect urine and feces if excretion analysis is desired.

-

-

Tissue Collection:

-

At predetermined time points (e.g., 1, 4, 12, 24, 48 hours) post-dosing, euthanize the animals.

-

Collect blood and various tissues of interest (e.g., liver, adipose tissue, heart, muscle, brain).

-

-

Sample Processing and Analysis:

-

Homogenize the tissues.

-

For total radioactivity measurement, digest a portion of the homogenate and measure the radioactivity using a scintillation counter.

-

For metabolite profiling, perform lipid extraction and analysis as described in Protocol 5.1.

-

-

Data Analysis:

-

Calculate the concentration of radioactivity (e.g., dpm/g of tissue) in each tissue at each time point.

-

Determine the percentage of the administered dose present in each organ.

-

Conclusion

The metabolic fate of this compound in mammals involves a series of interconnected pathways, including β-oxidation, desaturation, and elongation, leading to the formation of various bioactive lipid molecules. While the general routes of its metabolism can be inferred from the study of other polyunsaturated fatty acids, there is a clear need for more specific quantitative research on this compound itself. The experimental protocols and metabolic pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies that will further elucidate the precise metabolic transformations and physiological significance of this intriguing fatty acid. Such research will be invaluable for the fields of nutrition, metabolic disease research, and drug development.

References

- 1. A quantitative method for measuring regional in vivo fatty-acid incorporation into and turnover within brain phospholipids: review and critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-14C-linoleic acid distribution in various tissue lipids of guinea pigs following an oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

The Emerging Role of Hexadecadienoic Acid in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecadienoic acid, a 16-carbon fatty acid with two double bonds, is emerging as a bioactive lipid with a potential role in cellular signaling. While research into its specific functions is ongoing, evidence points towards its involvement in fundamental cellular processes. This technical guide provides an in-depth overview of the known and potential roles of this compound in cell signaling, with a primary focus on its established activity as an inhibitor of human topoisomerase I. Additionally, this document explores its hypothetical interactions with other key signaling pathways, including G-protein coupled receptors (GPCRs), nuclear receptors, protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) cascades, based on the activities of structurally similar fatty acids. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into this intriguing molecule.

Introduction to this compound

This compound (C16:2) is a polyunsaturated fatty acid with several positional and geometric isomers.[1] The biological activity of these isomers can vary significantly. One of the most studied isomers in the context of cell signaling is (5Z,9Z)-5,9-hexadecadienoic acid.[2][3] While not as abundant as other fatty acids like oleic or linoleic acid, its unique structure allows it to interact with specific cellular targets, thereby modulating their function. This guide will primarily focus on the known cellular activities of the (5Z,9Z) isomer and explore the potential signaling roles of other isomers based on comparative analysis with other bioactive lipids.

Established Role in Cell Signaling: Topoisomerase I Inhibition

The most well-documented role of this compound in cell signaling is the inhibition of human topoisomerase I by the (5Z,9Z)-5,9-hexadecadienoic acid isomer.[2][3] Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and other processes by creating transient single-strand breaks.[4] Its inhibition can lead to the accumulation of DNA damage and ultimately trigger cell cycle arrest or apoptosis, making it a key target for anti-cancer therapies.

(5Z,9Z)-5,9-hexadecadienoic acid has been shown to completely inhibit human topoisomerase I at a concentration of 800 microM.[2] This inhibitory activity is dependent on the cis double bond geometry, as related compounds lacking this feature, such as 5,9-hexadecadiynoic acid and the saturated hexadecanoic acid, do not exhibit the same effect at concentrations over 1000 microM.[2]

Quantitative Data: Topoisomerase I Inhibition and Antimicrobial Activity

The inhibitory effect of (5Z,9Z)-5,9-hexadecadienoic acid on topoisomerase I is also thought to contribute to its observed antimicrobial properties against certain Gram-positive bacteria.[2]

| Compound | Target/Organism | Metric | Value | Reference |

| (5Z,9Z)-5,9-hexadecadienoic acid | Human Topoisomerase I | Complete Inhibition | 800 µM | [2] |

| (5Z,9Z)-5,9-hexadecadienoic acid | Staphylococcus aureus | MIC | 80 µM | [2] |

| (5Z,9Z)-5,9-hexadecadienoic acid | Streptococcus faecalis | MIC | 200 µM | [2] |

| 5,9-hexadecadiynoic acid | Human Topoisomerase I | No Inhibition | >1000 µM | [2] |

| Hexadecanoic acid | Human Topoisomerase I | No Inhibition | >1000 µM | [2] |

Signaling Pathway Diagram: Topoisomerase I Inhibition

Caption: Mechanism of Topoisomerase I inhibition by (5Z,9Z)-5,9-hexadecadienoic acid.

Potential Roles in Other Signaling Pathways: A Comparative Analysis

While direct evidence for the interaction of this compound with other major signaling pathways is limited, the known activities of structurally similar fatty acids provide a framework for postulating its potential roles.

G-Protein Coupled Receptors (GPCRs)

Long-chain fatty acids are known to act as ligands for a class of GPCRs, including GPR40 and GPR120, which are involved in metabolic regulation. For instance, linoleic acid and oleic acid are endogenous agonists for GPR120. Given its structural similarity, it is plausible that isomers of this compound could also interact with these or other fatty acid-sensing GPCRs, potentially influencing processes like insulin (B600854) secretion and inflammation.

Nuclear Receptors

Nuclear receptors are ligand-activated transcription factors that regulate gene expression. Several members of this family, including Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), are known to be modulated by fatty acids.

-

PPARs: These receptors are key regulators of lipid metabolism and inflammation. Various fatty acids, such as palmitic acid, oleic acid, and linoleic acid, are known to activate PPARα and PPARγ.[5][6] The activation of PPARs by fatty acids is crucial for glucose homeostasis and lipid storage.[7] It is hypothesized that this compound isomers may also serve as ligands for PPARs, thereby influencing metabolic gene expression.

-

LXRs: LXRs are critical for cholesterol homeostasis and lipogenesis. While their primary endogenous ligands are oxysterols, their activity can be modulated by fatty acids.[8][9] Saturated medium-chain fatty acids have been shown to bind to and activate LXRα.[8] Further research is needed to determine if this compound can similarly modulate LXR activity.

Hypothetical Signaling Pathway: PPARγ Activation

Caption: Postulated mechanism of PPARγ activation by this compound.

Protein Kinase C (PKC)

The PKC family of serine/threonine kinases are crucial mediators of signal transduction, involved in cell proliferation, differentiation, and apoptosis. Certain fatty acids, such as octadecadienoic acids, can activate PKC.[3] This activation often occurs in synergy with diacylglycerol. Given that the acyl chain structure of diacylglycerol influences PKC activation, it is conceivable that free this compound could also modulate the activity of specific PKC isoforms.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK cascades, including the ERK, JNK, and p38 pathways, are central to the regulation of a wide range of cellular processes in response to extracellular stimuli. The activity of these pathways can be modulated by various fatty acids. For example, some unsaturated fatty acids have been shown to diminish the induced activity of ERK1/ERK2. The potential for this compound to influence MAPK signaling warrants investigation, as this could have significant implications for its role in inflammation and cell proliferation.

Detailed Experimental Protocols

Synthesis of (5Z,9Z)-5,9-Hexadecadienoic Acid

The stereochemically pure synthesis of (5Z,9Z)-5,9-hexadecadienoic acid can be achieved in several steps starting from commercially available 1,5-hexadiyne (B1215225).[2] A common synthetic route involves a double-alkyne bromide coupling reaction followed by hydrogenation under Lindlar conditions to ensure the cis stereochemistry of the double bonds.[5]

Outline of a Synthetic Approach: [5][10]

-

Alkylation of 1,5-hexadiyne: Sequential alkylation of 1,5-hexadiyne with appropriate bromoalkanes.

-

Hydrogenation: Partial hydrogenation of the resulting diyne using a Lindlar catalyst to yield the (5Z,9Z)-diene.

-

Functional group manipulation: Conversion of the terminal functional group to a carboxylic acid.

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[3]

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% v/v glycerol)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml bromophenol blue)

-

Chloroform/isoamyl alcohol (24:1 v/v)

-

Agarose (B213101) gel (1%) and electrophoresis apparatus

-

Ethidium (B1194527) bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture containing assay buffer and supercoiled DNA.

-

Add the test compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiate the reaction by adding human topoisomerase I.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the positive control (enzyme without inhibitor).

Experimental Workflow: Topoisomerase I Relaxation Assay

Caption: Step-by-step workflow for the topoisomerase I relaxation assay.

Luciferase Reporter Assay for PPAR Activation

This cell-based assay is used to determine if a compound can activate a specific nuclear receptor, such as PPARγ.[11][12]

Materials:

-

A suitable cell line (e.g., HEK293T or COS-7)

-

Expression plasmid for the nuclear receptor of interest (e.g., pCMX-hPPARγ)

-

Reporter plasmid containing a luciferase gene under the control of a response element for the nuclear receptor (e.g., pGL3-PPRE-luc)

-

A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)

-

Transfection reagent

-

Test compound (this compound)

-

Luciferase assay reagent

Procedure:

-

Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid.

-

After transfection, treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (a known agonist for the receptor).

-

Incubate for 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold activation relative to the vehicle control.

Future Directions and Conclusion

The identification of (5Z,9Z)-5,9-hexadecadienoic acid as an inhibitor of human topoisomerase I provides a solid foundation for its role as a signaling molecule. However, the full spectrum of its biological activities remains to be elucidated. Future research should focus on:

-

Screening against other signaling targets: Systematically testing various isomers of this compound for their ability to interact with and modulate GPCRs, other nuclear receptors, PKC isoforms, and MAPK pathway components.

-

Elucidating downstream effects: Investigating the cellular consequences of topoisomerase I inhibition by (5Z,9Z)-5,9-hexadecadienoic acid, including its impact on gene expression, cell cycle progression, and apoptosis in different cell types.

-

In vivo studies: Evaluating the physiological and potential therapeutic effects of this compound in animal models of diseases where its putative targets are implicated, such as cancer and metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. inspiralis.com [inspiralis.com]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First total synthesis of (5Z,9Z)-(+/-)-2-methoxy-5,9-octadecadienoic acid, a marine derived methoxylated analog of taxoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sci-hub.box [sci-hub.box]

- 7. ulab360.com [ulab360.com]

- 8. Plasmid DNA Binding Electrophoretic Mobility Shift Assay with Eukaryotic Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay of the binding of fatty acids by proteins: evaluation of the Lipidex 1000 procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facile syntheses for (5Z,9Z)-5,9-hexadecadienoic acid, (5Z,9Z)-5,9-nonadecadienoic acid, and (5Z,9Z)-5,9-eicosadienoic acid through a common synthetic route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

A Comprehensive Technical Guide to the Discovery and History of Hexadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Hexadecadienoic acid (C16:2) is a polyunsaturated fatty acid with a 16-carbon backbone containing two double bonds. While not as widely studied as its 18-carbon counterparts, linoleic and α-linolenic acids, this compound and its various isomers are emerging as significant molecules in cellular signaling, inflammation, and as biosynthetic precursors to important plant hormones. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this intriguing fatty acid.

Discovery and Early History

The discovery of this compound is intertwined with the pioneering work on the composition of natural fats, particularly those from marine sources, in the early 20th century. While pinpointing a single definitive "discovery" paper is challenging, the collective work of several key researchers laid the foundation for its identification.

Early Investigations of Fish Oils: The research groups of Thomas P. Hilditch, John A. Lovern, and F. B. Shorland in the 1930s and 1940s conducted extensive analyses of the fatty acid composition of fish and marine animal oils. Their work, documented in numerous publications and consolidated in Hilditch's seminal book, "The Chemical Constitution of Natural Fats," systematically characterized the complex mixtures of fatty acids present in these oils.[1] These early studies frequently reported the presence of unsaturated C16 acids, laying the groundwork for the later identification of specific this compound isomers.[1]

First Mentions of Specific Isomers: While early work identified the presence of C16 unsaturated fatty acids, the exact structures and positions of the double bonds were determined later with the advancement of analytical techniques.

-

9,12-Hexadecadienoic Acid (16:2 n-4): This isomer, noted as a naturally occurring unique fatty acid, is found in small amounts in fish oils.[2] Its presence has also been reported in the seed oil of Asclepias syriaca.[3]

-

7,10-Hexadecadienoic Acid: This isomer has been identified in various natural sources, including milk.[4]

The initial challenge in identifying these fatty acids lay in the limitations of the analytical methods of the time, which primarily involved fractional distillation of methyl esters and wet chemistry methods. The advent of gas-liquid chromatography (GLC) and later, gas chromatography-mass spectrometry (GC-MS), revolutionized the field, allowing for the precise separation and identification of individual fatty acid isomers.

Key Experimental Protocols

The characterization and study of this compound have relied on a suite of analytical and biochemical techniques. Below are detailed methodologies for key experiments.

Extraction and Analysis of this compound

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the general procedure for the analysis of this compound from a biological sample.

-

Lipid Extraction:

-

Homogenize the tissue or cell sample in a chloroform (B151607):methanol (B129727) mixture (2:1, v/v) to extract total lipids.

-

Add water to the mixture to induce phase separation.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a solution of 2% sulfuric acid in methanol.

-

Heat the mixture at 50-60°C for 2-4 hours to convert the fatty acids to their methyl esters.

-

Alternatively, a milder method using boron trifluoride (BF3) in methanol can be used.

-

-

FAME Extraction:

-

Add hexane (B92381) and water to the reaction mixture to extract the FAMEs into the upper hexane layer.

-

Wash the hexane layer with water to remove any remaining acid and methanol.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column, such as a bis(cyanopropyl) polysiloxane phase (e.g., SP-2380 or HP-88), is crucial for separating C16:2 isomers.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of around 240°C. The exact program will depend on the column and the specific isomers being separated.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-400.

-

Identification: FAMEs are identified by their characteristic retention times and mass spectra, which can be compared to commercial standards and spectral libraries. The molecular ion for this compound methyl ester will be at m/z 266.

-

-

Table 1: GC-MS Data for this compound Methyl Ester

| Parameter | Value |

| Molecular Formula | C₁₇H₃₀O₂ |

| Molecular Weight | 266.42 g/mol |

| Key Mass Fragments (m/z) | 266 (M+), 235, 193, 151, 109, 81, 67 |

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR of this compound

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Chemical Shifts (δ):

-

~5.3-5.4 ppm: Multiplets corresponding to the olefinic protons (-CH=CH-).

-

~2.7-2.8 ppm: Multiplet for the bis-allylic protons (-CH=CH-CH₂ -CH=CH-).

-

~2.0-2.1 ppm: Multiplets for the allylic protons (-CH₂ -CH=CH-).

-

~2.3 ppm: Triplet for the α-methylene protons (-CH₂ -COOH).

-

~1.6 ppm: Multiplet for the β-methylene protons (-CH₂ -CH₂-COOH).

-

~1.2-1.4 ppm: Broad signal for the other methylene (B1212753) protons.

-

~0.9 ppm: Triplet for the terminal methyl protons (-CH₃).

-

~11.0 ppm: Broad singlet for the carboxylic acid proton (-COOH).

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts (δ):

-

~180 ppm: Carboxylic acid carbon (-C OOH).

-

~127-131 ppm: Olefinic carbons (-C H=C H-).

-

~34 ppm: α-methylene carbon (-C H₂-COOH).

-

~25-32 ppm: Other methylene carbons.

-

~22.6 ppm: Methylene carbon adjacent to the terminal methyl group.

-

~14.1 ppm: Terminal methyl carbon (-C H₃).

-

-

Biological Significance and Signaling Pathways

This compound isomers are not merely structural components of lipids but are also involved in crucial biological processes, including acting as precursors for signaling molecules and directly activating cellular receptors.

Precursor to Jasmonate Biosynthesis in Plants

In plants, a C16-chain pathway for the biosynthesis of jasmonates exists in parallel to the more well-known C18 pathway that starts from α-linolenic acid. In this pathway, a hexadecatrienoic acid (16:3) is the initial substrate. However, evidence suggests that hexadecadienoic acids can also be metabolized within this signaling cascade. The key intermediate in the C16 pathway is dinor-oxo-phytodienoic acid (dn-OPDA).[5]

Logical Relationship: Hexadecanoid Pathway to Jasmonic Acid

References

- 1. Chemistry of Lipids | Annual Reviews [annualreviews.org]

- 2. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, 9,12-hexadecadienoic acid (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9,12-Hexadecadienoic acid | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7,10-hexadecadienoic acid, 2936-83-6 [thegoodscentscompany.com]

- 5. pnas.org [pnas.org]

An In-depth Technical Guide to the Structural Elucidation and Characterization of Hexadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecadienoic acid (C16:2) represents a class of polyunsaturated fatty acids with a 16-carbon backbone and two double bonds. The specific location and geometry (cis/trans) of these double bonds give rise to numerous isomers, each with potentially unique physicochemical properties and biological activities. These fatty acids are implicated in various physiological and pathological processes, including inflammation, metabolic regulation, and cellular signaling.[1] For researchers and drug development professionals, the accurate structural elucidation and characterization of this compound isomers are paramount for understanding their mechanisms of action and exploring their therapeutic potential.

This technical guide provides a comprehensive overview of the core methodologies for the structural elucidation and characterization of this compound isomers. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of relevant signaling pathways and experimental workflows.

Physicochemical Properties of this compound Isomers

The physical and chemical properties of this compound isomers are determined by the position and configuration of their double bonds. These properties influence their behavior in analytical separations and their biological functions.

| Property | (9Z,12Z)-Hexadecadienoic Acid | (7E,10E)-Hexadecadienoic Acid | (2E,4E)-Hexadecadienoic Acid | (6,9)-Hexadecadienoic Acid |

| Molecular Formula | C₁₆H₂₈O₂[2] | C₁₆H₂₈O₂[3] | C₁₆H₂₈O₂[4] | C₁₆H₂₈O₂[5] |

| Molecular Weight | 252.39 g/mol [2] | 252.39 g/mol [3] | 252.39 g/mol [4] | 252.39 g/mol [5] |

| XLogP3 | 5.5[2] | 5.5[3] | 6.6[4] | 5.5[5] |

| Hydrogen Bond Donors | 1[2] | 1[3] | 1[4] | 1[5] |

| Hydrogen Bond Acceptors | 2[2] | 2[3] | 2[4] | 2[5] |

Structural Elucidation and Characterization Techniques

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of this compound isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of fatty acids. For GC analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs). The retention time in GC provides information on the volatility and polarity of the FAME, while the mass spectrum reveals its molecular weight and fragmentation pattern, which is crucial for structural elucidation.

Experimental Protocol: Preparation of Fatty Acid Methyl Esters (FAMEs) and GC-MS Analysis

-

Esterification (Acid-Catalyzed):

-

To approximately 10-20 mg of the lipid sample in a vial, add 2 mL of a 1% sulfuric acid solution in methanol.

-

Seal the vial and heat at 50°C for at least 2 hours (or overnight for complete reaction).

-

After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of water, and vortex thoroughly.

-

Allow the layers to separate and carefully collect the upper hexane layer containing the FAMEs.

-

The hexane extract can be concentrated under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of FAME isomers.

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

-

Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

-

Data Presentation: GC-MS Data for this compound Methyl Ester Isomers

| Isomer | Retention Time (min) | Key Mass Spectral Fragments (m/z) |

| (9Z,12Z)-Hexadecadienoic acid, methyl ester | Varies with system | 266 (M+), 235, 222, 194, 180, 166, 152, 138, 124, 110, 95, 81, 67, 55[6][7] |

| (7E,10E)-Hexadecadienoic acid, methyl ester | Varies with system | 266 (M+), 234, 222, 194, 180, 166, 152, 138, 124, 110, 95, 81, 67, 55, 41[8] |

Note: Retention times are highly dependent on the specific GC system, column, and conditions. The values presented here are for illustrative purposes. Key mass spectral fragments provide a more reliable identification metric.

Logical Workflow for GC-MS Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including the precise determination of double bond positions and stereochemistry. Both ¹H and ¹³C NMR are employed.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Pay close attention to the chemical shifts and coupling constants of the olefinic protons (typically in the range of 5.0-6.5 ppm) and the allylic protons. The coupling constants (J-values) between vicinal olefinic protons are indicative of the double bond geometry (typically ~10-12 Hz for cis and ~15-18 Hz for trans).

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shifts of the olefinic carbons (typically in the range of 120-140 ppm) provide information about the electronic environment of the double bonds.

-

Data Presentation: Predicted NMR Data for this compound Isomers

Note: Experimental NMR data for specific this compound isomers is scarce in publicly available literature. The following are representative chemical shifts based on known values for similar fatty acids.

¹H NMR (CDCl₃, 400 MHz)

| Protons | (9Z,12Z)-Hexadecadienoic Acid (Predicted) |

| -CH₃ | ~0.90 (t) |

| -(CH₂)n- | ~1.2-1.4 (m) |

| -CH₂-COOH | ~2.35 (t) |

| Allylic -CH₂- | ~2.05 (q) |

| Bis-allylic -CH₂- | ~2.80 (t) |

| -CH=CH- | ~5.3-5.4 (m) |

¹³C NMR (CDCl₃, 100 MHz)

| Carbon | (9Z,12Z)-Hexadecadienoic Acid (Predicted) |

| -COOH | ~180 |

| -CH=CH- | ~127-131 |

| -CH₂-COOH | ~34 |

| Bis-allylic -CH₂- | ~25.6 |

| Allylic -CH₂- | ~27.2 |

| -(CH₂)n- | ~22-32 |

| -CH₃ | ~14 |

Logical Workflow for NMR Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode (RP-HPLC), is a powerful technique for the separation and purification of fatty acid isomers. Separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. For fatty acids, this is largely influenced by chain length and the number and position of double bonds.

Experimental Protocol: RP-HPLC Separation of this compound Isomers

-

Sample Preparation:

-

Dissolve the fatty acid mixture in the mobile phase or a compatible solvent. If UV detection is used, derivatization to a UV-active ester (e.g., phenacyl ester) may be necessary for enhanced sensitivity.

-

-

HPLC System:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. For example:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start with 60% B, increase to 100% B over 40 minutes, and hold for 10 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at 192 nm for underivatized fatty acids or at a wavelength appropriate for the chosen derivative. An evaporative light-scattering detector (ELSD) can also be used.[3]

-

Ozonolysis for Double Bond Position Determination

Ozonolysis is a chemical method used to cleave double bonds, yielding smaller carbonyl compounds (aldehydes or ketones). By identifying these fragments, typically by GC-MS, the original position of the double bonds can be deduced.

Experimental Protocol: Ozonolysis Followed by GC-MS

-

Ozonolysis Reaction:

-

Dissolve approximately 1 mg of the unsaturated fatty acid (or its methyl ester) in 1 mL of a non-participating solvent like hexane or dichloromethane (B109758) in a test tube.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

-

Reductive Workup:

-

Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (TPP), to the cold solution and allow it to warm to room temperature. This will cleave the ozonide to form aldehydes.

-

-

GC-MS Analysis of Fragments:

-

Directly inject an aliquot of the reaction mixture into the GC-MS.

-

Identify the resulting aldehyde fragments based on their retention times and mass spectra. The sum of the carbon atoms in the two aldehyde fragments from a single double bond will correspond to the chain length of the original fatty acid, and the chain lengths of the individual fragments will reveal the position of the double bond.

-

Logical Workflow for Ozonolysis

Biological Significance and Signaling Pathways

Hexadecadienoic acids, particularly the C16:3 precursor (7Z,10Z,13Z)-hexadecatrienoic acid, are involved in plant defense and development through the jasmonate signaling pathway. Jasmonates are a class of lipid-derived hormones that regulate a wide range of processes, including responses to wounding and pathogen attack.

The biosynthesis of jasmonic acid can be initiated from (7Z,10Z,13Z)-hexadecatrienoic acid in the chloroplasts. This pathway involves a series of enzymatic steps, including lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC), to produce dinor-oxo-phytodienoic acid (dn-OPDA). dn-OPDA is then transported to the peroxisome, where it is converted to jasmonic acid (JA) through reduction and beta-oxidation.

Upon synthesis, the biologically active form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, the COI1-JAZ co-receptor complex. This binding event leads to the ubiquitination and subsequent degradation of the JAZ repressor proteins by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of jasmonate-responsive genes, leading to various physiological responses.

Jasmonate Signaling Pathway

Conclusion

The structural elucidation and characterization of this compound isomers require a multi-faceted analytical approach. The combination of GC-MS for initial identification and quantification, NMR for definitive structural assignment, HPLC for isomer separation, and chemical methods like ozonolysis for double bond localization provides a robust toolkit for researchers. A thorough understanding of these techniques, coupled with an awareness of the biological context, such as the involvement of these fatty acids in signaling pathways like the jasmonate cascade, is crucial for advancing our knowledge of their roles in health and disease and for the development of novel therapeutic strategies.

References

- 1. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9,12-Hexadecadienoic acid | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7,10-Hexadecadienoic acid | C16H28O2 | CID 13932171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C16H28O2 | CID 5312421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6,9-Hexadecadienoic acid | C16H28O2 | CID 5312424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. methyl (7E,10E)-hexadeca-7,10-dienoate | C17H30O2 | CID 5365579 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Hexadecadienoic Acid and Their Functions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prominent isomers of hexadecadienoic acid, a group of fatty acids gaining significant attention for their diverse and potent biological activities. This document details their functions, associated signaling pathways, quantitative biological data, and the experimental methodologies used for their characterization.

Introduction to this compound Isomers

Hexadecadienoic acids are 16-carbon fatty acids with two double bonds. Variations in the position and geometry (cis/trans) of these double bonds give rise to a variety of isomers, each with distinct physiological roles. While some isomers are well-characterized, others are emerging as novel bioactive lipids with therapeutic potential. This guide focuses on the most researched isomers, including monounsaturated and diunsaturated forms, as well as a key cyclic derivative.

Key Isomers and Their Biological Functions

The biological activities of this compound isomers are diverse, ranging from metabolic regulation and anti-inflammatory effects to roles in cancer cell signaling and plant defense mechanisms.

Monounsaturated Isomers (C16:1)

Palmitoleic Acid (9-cis-Hexadecenoic Acid)

-

Metabolic Regulation: Palmitoleic acid is recognized as a "lipokine," a lipid hormone that facilitates communication between different tissues to regulate metabolic homeostasis. It has been shown to improve insulin (B600854) sensitivity in liver and skeletal muscle.

-

Anti-inflammatory Effects: This isomer exerts potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in macrophages. This is primarily achieved through the inhibition of the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

-

Wound Healing: Topical application of palmitoleic acid has been demonstrated to accelerate wound healing, an effect attributed to its anti-inflammatory properties.

Sapienic Acid (6-cis-Hexadecenoic Acid)

-

Skin Health: Sapienic acid is a major fatty acid component of human sebum and plays a role in the skin's antimicrobial barrier defense.

-

Anti-inflammatory and Cancer Signaling: While its anti-inflammatory effects are less potent than palmitoleic acid, requiring higher concentrations, sapienic acid has been shown to influence key signaling pathways in cancer cells. Specifically, it can modulate the Epidermal Growth Factor Receptor (EGFR)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway, which is crucial for cancer cell growth and survival.

Hypogeic Acid (7-cis-Hexadecenoic Acid)

-

Anti-inflammatory Properties: Emerging research indicates that hypogeic acid also possesses marked anti-inflammatory effects, comparable in potency to some omega-3 fatty acids in vitro. It is thought to act on monocytes and macrophages to suppress inflammatory responses.

Diunsaturated Isomers (C16:2)

cis-,cis-7,10-Hexadecadienoic Acid

-

Metabolite of Conjugated Linoleic Acid (CLA): This isomer is a metabolite of CLA and is implicated in the beneficial effects of CLA on atherosclerosis and carcinogenesis.

-

Anti-inflammatory Mechanism: Its anti-atherogenic actions are proposed to involve the reduction of membrane-bound arachidonic acid and the peroxisome proliferator-activated receptor-gamma (PPAR-γ)-dependent inhibition of NF-κB activation, leading to reduced pro-inflammatory prostanoid release.

Cyclic Isomers

Dinor-oxo-phytodienoic Acid (dn-OPDA)

-

Plant Wound Signaling: dn-OPDA is a key signaling molecule in the jasmonate family in plants. Its levels dramatically increase in response to wounding, triggering defense mechanisms. It is derived from hexadecatrienoic acid (16:3) and can regulate its own biosynthetic pathway.

Quantitative Biological Activity

The following tables summarize the available quantitative data on the biological activities of this compound isomers. It is important to note that direct comparative studies and IC50 values for anti-inflammatory effects are still limited in the literature.

Table 1: Anti-inflammatory and Metabolic Effects of Monounsaturated this compound Isomers

| Isomer | Bioactivity Parameter | Cell Type | Concentration | Observed Effect | Reference |

| Palmitoleic Acid | Inhibition of LPS-induced TNF-α, IL-6, and IL-1β secretion | J774A.1 murine macrophages | 600 µmol/L | Significant reduction in cytokine production | |

| Inhibition of LPS-induced TNF-α, IL-1β, IL-6, and MIP-3α release | Rat inflammatory air pouch | Not specified | 73.14% (TNF-α), 66.19% (IL-1β), 75.19% (IL-6), 70.38% (MIP-3α) inhibition | ||

| Downregulation of pro-inflammatory genes (NFκB, COX-2, MCP-1, IL-6) | EAHy926 human endothelial cells | Not specified | Significant downregulation | ||

| Sapienic Acid | Anti-inflammatory effect | Phagocytic cells | 25 µM | Anti-inflammatory activity observed (less potent than palmitoleic acid) | |

| IC50 for cell viability | MCF-7 breast cancer cells | 128.9 µM | - | ||

| IC50 for cell viability | MDA-MB-231 breast cancer cells | 147.8 µM | - | ||

| IC50 for cell viability | BT-20 breast cancer cells | 162.3 µM | - | ||

| Hypogeic Acid | Anti-inflammatory effects | Monocytes and macrophages | Not specified | "Marked anti-inflammatory effects" noted |

Signaling Pathways

The biological functions of this compound isomers are mediated through their interaction with specific intracellular signaling pathways.

Biosynthesis of Monounsaturated Isomers

The primary monounsaturated isomers of this compound are synthesized from palmitic acid through the action of desaturase enzymes.

Caption: Biosynthesis of Palmitoleic and Sapienic Acid from Palmitic Acid.

Palmitoleic Acid Anti-inflammatory Signaling

Palmitoleic acid mitigates inflammation by inhibiting the TLR4-mediated NF-κB signaling pathway.

Caption: Palmitoleic Acid Inhibition of the TLR4/NF-κB Pathway.

Sapienic Acid Signaling in Cancer Cells

Sapienic acid has been shown to influence the EGFR/AKT/mTOR pathway, a critical regulator of cell growth and proliferation in cancer.

Hexadecadienoic Acid in Marine Algae: A Technical Guide to Lipid Composition, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecadienoic acid (C16:2), a polyunsaturated fatty acid with a 16-carbon backbone and two double bonds, is a significant component of the lipid profile of many marine algae. While not as extensively studied as longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), C16:2 isomers are emerging as molecules of interest due to their prevalence in various algal species and their potential biological activities. This technical guide provides an in-depth overview of this compound in the lipid composition of marine algae, detailing its distribution, analytical methodologies, potential roles in cellular signaling, and biosynthetic pathways. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of phycology, lipidomics, natural product chemistry, and drug development.

Distribution of this compound in Marine Algae

This compound is found across a diverse range of marine algae, including diatoms, dinoflagellates, green algae, and red algae. The relative abundance and specific isomers of C16:2 can vary significantly between different algal classes and even between species within the same class, influenced by genetic factors and environmental growth conditions. Diatoms, in particular, are often reported to contain notable amounts of C16 unsaturated fatty acids.[1][2][3]

Below is a summary of the quantitative data on this compound isomers reported in various marine algae.

| Algal Class | Species | C16:2 Isomer(s) | Percentage of Total Fatty Acids (%) | Reference(s) |

| Bacillariophyceae (Diatoms) | Halamphora sp. | 9,12-Hexadecadienoic acid | 0.10 | [4] |